8-Ethylquinoline

Description

Contextualization within Quinoline (B57606) Chemistry and its Derivatives

Quinoline, a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. scispace.com This core structure is the foundation for a vast array of derivatives, which are of significant interest in medicinal chemistry, materials science, and organic synthesis. mdpi.comresearchgate.net The electronic properties of the quinoline system, characterized by an electron-deficient pyridine ring and an electron-rich benzene ring, allow for a wide range of chemical modifications. mdpi.com

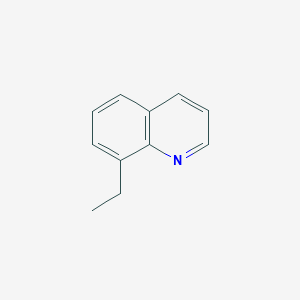

8-Ethylquinoline is a derivative of quinoline where an ethyl group is substituted at the 8th position of the quinoline ring. nih.gov Its chemical formula is C₁₁H₁₁N, and it has a molecular weight of 157.21 g/mol . nih.gov The position of the ethyl group influences the steric and electronic properties of the molecule, which in turn dictates its reactivity and potential applications.

The synthesis of the quinoline core can be achieved through several classic named reactions, including the Skraup and Friedländer syntheses. scispace.com The Skraup synthesis typically involves the reaction of an aniline (B41778) with glycerol (B35011) and sulfuric acid in the presence of an oxidizing agent. The Friedländer synthesis, on the other hand, involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene (B1212753) group. scispace.com Modifications of these methods allow for the preparation of substituted quinolines like this compound.

Derivatives of quinoline are numerous and have found a wide range of applications. For instance, 8-hydroxyquinoline (B1678124) and its derivatives are well-known for their ability to chelate metal ions and are used in various fields, including as antifungal agents and in the development of organic light-emitting diodes (OLEDs). scispace.comwikipedia.orgresearchgate.net Other derivatives, such as 8-methylquinoline (B175542), serve as building blocks in the synthesis of more complex organic molecules and have been investigated for their potential in creating fluorescent dyes and pharmaceuticals. chemimpex.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N nih.gov |

| Molecular Weight | 157.21 g/mol nih.gov |

| CAS Number | 19655-56-2 nih.gov |

| IUPAC Name | This compound nih.gov |

Contemporary Research Significance and Emerging Areas

While research specifically focused on this compound is not as extensive as for some of its counterparts like 8-hydroxyquinoline, its structural similarity to other bioactive and functional quinoline derivatives suggests its potential significance in several areas of advanced chemical research.

Potential in Medicinal Chemistry: Quinoline derivatives are a cornerstone in drug discovery, with many exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.netnih.gov For instance, derivatives of 8-hydroxyquinoline have been explored as anticancer and neuroprotective agents. researchgate.netnih.gov The introduction of different functional groups to the quinoline scaffold can significantly alter its biological activity. researchgate.net The ethyl group at the 8-position of this compound could modulate its lipophilicity and steric profile, potentially influencing its interaction with biological targets. This makes it a candidate for synthesis and evaluation in drug discovery programs.

Applications in Materials Science: Quinoline derivatives, particularly metal complexes of 8-hydroxyquinoline like tris(8-hydroxyquinolinato)aluminum (Alq3), are widely used in the fabrication of organic light-emitting diodes (OLEDs). scispace.comwikipedia.org These materials serve as electron transport and emissive layers in OLED devices. scispace.com The fluorescence properties of quinoline compounds are key to this application. chemimpex.com Although the specific fluorescent properties of this compound are not widely reported, its core structure suggests it could be a precursor for new materials for optoelectronic applications. Research into the synthesis of derivatives of this compound could lead to novel ligands for metal complexes with tailored photophysical properties.

Role in Organic Synthesis: Substituted quinolines like 8-methylquinoline are utilized as versatile building blocks in organic synthesis. chemimpex.com They can undergo various chemical transformations to create more complex molecular architectures. General reactions for quinoline derivatives include oxidation, reduction, and electrophilic substitution, allowing for the introduction of further functional groups onto the quinoline ring. this compound can similarly serve as a starting material for the synthesis of a variety of other organic compounds with potential applications in different fields of chemistry.

Table 2: Spectral Data for this compound

| Spectral Data Type | Top 5 Peaks (m/z) |

|---|---|

| GC-MS | 156, 157, 129, 142, 77 nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

8-ethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-9-5-3-6-10-7-4-8-12-11(9)10/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSNATRDCOFYLCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20173321 | |

| Record name | Quinoline, 8-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19655-56-2 | |

| Record name | Quinoline, 8-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019655562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 8-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20173321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Ethylquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVE2CK5VM3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 8 Ethylquinoline and Its Precursors/analogues

Direct Synthetic Routes to 8-Ethylquinoline

Direct synthesis methods typically involve the cyclization of aniline (B41778) derivatives with appropriate carbonyl compounds or alcohols.

Vapor Phase Synthesis from 2-Ethylaniline (B167055) and Glycols/Chloroethanol

A notable environmentally friendly vapor phase synthesis method for nitrogen-containing heterocyclic compounds, including 2-methyl-8-ethylquinoline (MEQUI), involves the reaction of 2-ethylaniline (2-ETAN) with ethylene (B1197577) glycol (EG) or chloroethanol (CE) at high temperatures. researchgate.netresearchgate.net This reaction is often catalyzed by solid acids such as acid-treated K10 montmorillonite (B579905) or ZnCl₂/K10 montmorillonite. researchgate.netresearchgate.net

Research has demonstrated the feasibility of this vapor phase route using non-hazardous and commercially available feedstocks. researchgate.netresearchgate.net For instance, a yield of 41% for 2-methyl-8-ethylquinoline was reported from the reaction of ethylene glycol and 2-ethylaniline at 330 °C over a K10 montmorillonite catalyst. researchgate.netrsc.org Another study reported a 65% yield of quinoline (B57606) from glycerol (B35011) and aniline at 425 °C over mixed metal oxides. researchgate.netrsc.org While these examples highlight the potential of vapor phase synthesis for substituted quinolines, specific high-yield routes solely for this compound from 2-ethylaniline and glycols or chloroethanol are less extensively detailed in the provided search results compared to its 2-methyl analogue.

Regioselective C(sp³)-H Alkylation and Methylation Strategies Yielding 8-Ethylquinolines

Regioselective functionalization of C(sp³)-H bonds, particularly at the C-8 methyl group of 8-methylquinolines, has emerged as a powerful strategy for synthesizing this compound and its derivatives. Rh(III)-catalyzed methods have been developed for the highly regioselective methylation of the unactivated C(sp³)-H bond of 8-methylquinolines using organoboron reagents like potassium methyltrifluoroborates or methylboronic acid. researchgate.netacs.org This approach allows for the direct introduction of a methyl group onto the existing methyl group at the C-8 position, effectively extending it to an ethyl group.

Studies have shown that various substituted 8-methylquinolines can undergo this transformation, yielding the regioselective monomethylated products. researchgate.netacs.org Complete chemoselectivity and regioselectivity are often observed, with no methylation detected at other positions like C-2 or dimethylation of the C(sp³)-H bond of 8-methylquinoline (B175542). researchgate.netacs.org The mechanism is proposed to involve a five-membered rhodacycle intermediate. researchgate.netacs.org

Yields for the conversion of 8-methylquinoline to this compound using these methods have been reported. For example, 8-methylquinoline gave 61% yield of this compound with potassium trifluoromethylboronate and 42% with methylboronic acid. rsc.org

Mechanochemical approaches using ball milling have also been explored for the regioselective Rh(III)-catalyzed C-H methylation of 8-methylquinolines, offering potential advantages in terms of solvent usage and reaction time under mild conditions. researchgate.net

Functionalization Approaches for this compound Scaffolds

Beyond direct synthesis, this compound can undergo further transformations to introduce additional functionalities.

Oxidative Transformations to this compound Carbaldehydes

Oxidative transformations can be employed to convert the ethyl group at the C-8 position of this compound into a carbaldehyde group, yielding This compound-2-carbaldehyde (B2503624) or similar structures depending on the position of oxidation on the quinoline ring. While the provided search results specifically mention "this compound-2-carbaldehyde" with its PubChem CID uni.lu, detailed synthetic procedures for the oxidative transformation of this compound to this specific carbaldehyde are not explicitly provided. However, the existence of this compound indicates that such oxidative routes are feasible.

General oxidative annulation strategies for quinoline synthesis have been reviewed, highlighting the role of catalysts and oxidants in enhancing reactivity. mdpi.com These methods often involve the formation of C-C and C-O bonds. mdpi.com

Advanced Derivatization via C-H Activation at the 8-Position (e.g., amidation, alkylation)

C-H activation has become a significant tool for the direct functionalization of quinoline rings, including at the C-8 position. While the ethyl group at C-8 presents a C(sp³)-H activation opportunity (as seen in section 2.1.2), the quinoline ring itself also has C(sp²)-H bonds that can be functionalized.

Regioselective C-H functionalization at the C-8 position of quinoline N-oxides has been achieved using metal-catalyzed systems, such as rhodium and iridium, for transformations like iodination and amidation. capes.gov.brnih.govacs.org The N-oxide moiety often acts as a directing group in these reactions. capes.gov.brresearchgate.net

For amidation, Rh(III)-catalyzed C(sp³)-H bond amidation of 8-methylquinolines using N-hydroxyphthalimides has been reported, and these conditions were also successfully applied to the secondary C(sp³)-H amidation of 8-ethylquinolines. rsc.orgresearchgate.net This indicates that the ethyl group at the 8-position can be directly amidated via C-H activation.

Alkylation at the C-8 position of quinoline N-oxides has also been achieved through rhodium catalysis. researchgate.netthieme-connect.com These methods often involve the use of specific catalysts and coupling partners to achieve regioselectivity. researchgate.netthieme-connect.com

While some studies focus on the C-8 position of quinoline N-oxides capes.gov.brnih.govacs.orgresearchgate.netthieme-connect.com, other C-H activation strategies target different positions or use different directing groups or metal catalysts (e.g., palladium, cobalt, ruthenium) for various functionalizations like amidation and alkylation on quinoline scaffolds conferenceproceedings.internationalacs.orgmdpi.com.

Green Chemistry Principles in Quinoline Synthesis Applicable to this compound

The principles of green chemistry are increasingly being applied to the synthesis of quinoline derivatives to minimize environmental impact. ijpsjournal.comresearchgate.netijfans.orgtandfonline.com This includes strategies focused on waste prevention, atom economy, using less hazardous chemicals and solvents, and developing energy-efficient processes. ijpsjournal.comresearchgate.net

Applicable green chemistry approaches in quinoline synthesis that can be relevant to this compound include the use of heterogeneous catalysts in vapor phase reactions researchgate.netresearchgate.netrsc.orgsemanticscholar.org, employing greener solvents like water and ethanol (B145695) researchgate.nettandfonline.com, utilizing catalyst-free techniques or more environmentally benign catalysts such as solid acids or transition metal catalysts like iron researchgate.netijfans.orgtandfonline.comscispace.com, and adopting techniques like microwave-assisted synthesis which can reduce reaction times and energy consumption researchgate.netrsc.org.

Reviews on green synthesis of quinolines highlight the shift from conventional methods, which often involve hazardous reagents and generate significant waste, to more sustainable alternatives. ijpsjournal.comresearchgate.netijfans.orgtandfonline.com The development of one-pot strategies and the use of recyclable catalysts are also key aspects of green chemistry in this field. researchgate.nettandfonline.com

Microwave-Assisted Synthesis Enhancements.

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as accelerated reaction rates, reduced reaction times, and often improved yields and product quality compared to conventional heating methods. uni.lu This technique facilitates rapid energy transfer directly to the reaction mixture, leading to quick temperature increases and efficient molecular transformations.

Studies have demonstrated the utility of microwave irradiation in the synthesis of various quinoline derivatives. For instance, the microwave-assisted synthesis of ethyl (quinolin-8-yloxy)acetate derivatives showed a reduction in reaction time and higher yields compared to conventional methods. uni.lu While microwave synthesis might take less time than ultrasound synthesis in some cases, it has been reported to yield the highest product quantity among compared methods for ethyl (quinolin-8-yloxy)acetate derivatives.

Microwave irradiation has also been applied to the Skraup synthesis of 7-amino-8-methylquinoline, resulting in a significant decrease in reaction time, although the reaction yield was not necessarily improved in this specific case. Furthermore, microwave-assisted procedures have been developed for the synthesis of 2-(1H)-quinolinone compounds from quinoline raw materials, including 4-ethylquinoline. uni.lu These reactions, utilizing microwave irradiation in a pressure-resistant tube, achieved good yields (e.g., 93% for 4-ethyl-2-(1H)-quinolinone) within short reaction times (25-30 minutes). uni.lu The application of microwave energy has also proven effective in facilitating cyclization reactions crucial for constructing quinoline scaffolds.

The benefits of microwave-assisted synthesis in quinoline chemistry stem from its ability to rapidly heat reaction mixtures efficiently, leading to faster kinetics and, in many instances, improved synthetic outcomes. uni.lu

Ultrasound Irradiation Techniques for Improved Yields and Reaction Times.

Ultrasound irradiation, or sonochemistry, provides an alternative energy source for driving chemical reactions. This technique involves the use of high-frequency sound waves to create cavitation bubbles in the reaction medium. The collapse of these bubbles generates localized hotspots, high pressures, and shear forces, which can enhance reaction rates and yields. uni.lu

Similar to microwave irradiation, ultrasound irradiation has been explored as a greener and more efficient method for the synthesis of quinoline derivatives. americanelements.com Comparative studies on the synthesis of ethyl (quinolin-8-yloxy)acetate derivatives have shown that ultrasound irradiation leads to reduced reaction times and higher yields compared to conventional heating methods. uni.lu While microwave irradiation sometimes provided higher yields in these comparisons, ultrasound still offered significant improvements over traditional techniques.

Ultrasound irradiation techniques have been successfully applied to the synthesis of quinoline derivatives involving functionalization at the 8-position. An eco-compatible sonochemical synthesis of 8-aryl-7,8-dihydro- wikipedia.orguni.lu-dioxolo[4,5-g]quinolin-6(5H)-ones was achieved using ultrasound irradiation in the presence of titanium dioxide nanoparticles as a catalyst. innexscientific.com This three-component reaction, involving Meldrum's acid, 3,4-(methylenedioxy)aniline, and various aromatic aldehydes, proceeded efficiently under ultrasonic conditions in aqueous medium, providing excellent yields in shorter reaction times. innexscientific.com

The use of ultrasound irradiation in quinoline synthesis offers advantages such as shorter reaction times, easier product isolation, and good to excellent yields, contributing to more efficient and environmentally friendly synthetic protocols. innexscientific.comamericanelements.com

Mechanochemical Approaches for C-H Functionalization.

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a promising avenue for developing solvent-free or low-solvent synthetic methods. This approach can facilitate reactions that are challenging to achieve using conventional solution-based techniques, particularly in the area of C-H bond functionalization.

C-H functionalization is a powerful strategy for directly transforming ubiquitous C-H bonds into new carbon-carbon or carbon-heteroatom bonds, streamlining synthetic routes. The C-8 position of quinoline derivatives, especially 8-methylquinolines, is a common site for directed C-H functionalization due to the chelating ability of the nitrogen atom, which can orient metal catalysts towards the adjacent C-H bonds. chem960.com

A highly relevant development in this area is the reported mechanochemical rhodium(III)-catalyzed C-H methylation of 8-methylquinolines. uni.lu This method allows for the regioselective installation of a methyl group at the C(sp³)-H bond of the 8-methyl group. The reaction can be conducted solvent-free or with minimal solvent using liquid-assisted grinding (LAG) in a ball mill. uni.lu

This mechanochemical approach offers several advantages, including operation without external heating under mild reaction conditions and tolerance for various functional groups. uni.lu Notably, the reaction time is significantly reduced compared to solvent-based variants. uni.lu The operational simplicity of this method is further highlighted by the fact that the transformation can be achieved using a pestle and mortar, in addition to ball milling, demonstrating a more sustainable approach for challenging C(sp³)-H activation. uni.lu While this specific study focused on the methylation of 8-methylquinolines, the principles and techniques are relevant to the functionalization of other 8-alkylquinolines, such as this compound.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 88185 |

| Ethyl (quinolin-8-yloxy)acetate | Not Available |

| 8-Hydroxyquinoline (B1678124) | 1923 |

| 7-amino-8-methylquinoline | Not Available |

| 4-ethylquinoline | Not Available |

| 8-aryl-7,8-dihydro- wikipedia.orguni.lu-dioxolo[4,5-g]quinolin-6(5H)-ones (Class) | Not Available |

| 8-Furan-2-yl-7,8-dihydro-5H- wikipedia.orguni.ludioxolo[4,5-g]quinolin-6-one (Example) | Not Available |

| 8-methylquinoline | 11910 |

| 2-ethylaniline | 11357 |

| Ethylene glycol | 174 |

| 2-Chloroethanol | 34 |

| Meldrum's acid | 16249 |

| 3,4-(methylenedioxy)aniline | 84310 |

| Titanium dioxide (used as nanoparticles) | 26042 |

| Potassium methyltrifluoroborate | 24882895 |

| [Cp*RhCl2]2 (Pentamethylcyclopentadienyl rhodium dichloride dimer) | 16212157 |

| Silver carbonate | 92796 |

Data Table: Comparison of Synthesis Methods for Ethyl (quinolin-8-yloxy)acetate Derivatives uni.lu

| Method | Reaction Time | Yield | Notes |

| Conventional Heating | Longer | Lower | Slow energy transfer |

| Ultrasound Irradiation | Reduced | Higher | Faster, more efficient than conventional |

| Microwave Irradiation | Shorter | Highest | Fastest, best yields in this comparison |

Data Table: Microwave-Assisted Synthesis of 2-(1H)-Quinolinones uni.lu

| Quinoline Raw Material | Reaction Time (minutes) | Microwave Power (W) | Yield (%) |

| 4-ethylquinoline | 25 | 300 | 93 |

| 3-methylquinoline | 25 | 300 | 90 |

| 6-chloroquinoline | 30 | 300 | 93 |

Data Table: Mechanochemical C-H Methylation of 8-Methylquinoline uni.lu

| Substrate | Methylating Agent | Catalyst | Additive | Conditions | Yield (%) |

| 8-Methylquinoline | MeBF3K | [CpRhCl2]2 | Ag2CO3 | Ball milling (solvent-free or LAG) | Varied |

| 8-Methylquinoline | MeBF3K | [CpRhCl2]2 | Ag2CO3 | Pestle and mortar (LAG) | Varied |

Chemical Reactivity and Mechanistic Investigations of 8 Ethylquinoline

C-H Bond Functionalization Pathways and Selectivity

The functionalization of C(sp³)–H bonds in alkyl-substituted aromatic compounds is a formidable challenge in synthetic chemistry due to the inherent inertness of these bonds. researchgate.netresearchgate.net However, 8-ethylquinoline is a noteworthy substrate for such transformations, primarily because the quinoline (B57606) nitrogen atom can act as an internal directing group, facilitating selective activation of the C-H bonds on the adjacent ethyl group. nih.govresearchgate.net This directed approach circumvents the low reactivity of C(sp³)–H bonds, which typically present challenges due to conformational flexibility and less favorable orbital interactions compared to sp² centers. researchgate.net

Research has demonstrated that while 8-methylquinolines are ideal substrates for a variety of C(sp³)-H functionalization reactions, substitution at the benzylic position, as seen in this compound, can sometimes suppress the rate of C-H activation. nih.govrsc.org Despite this, successful functionalizations, such as secondary C(sp³)–H amidation, have been achieved with 8-ethylquinolines, highlighting the versatility of transition metal catalysis. researchgate.net

Transition metals, particularly from the platinum group, have been instrumental in activating the C(sp³)–H bonds of 8-alkylquinolines. Rhodium(III) and Ruthenium(II) catalysts are especially effective, operating through distinct, yet related, mechanistic cycles.

Rhodium(III)-Catalyzed Activation: High-valent rhodium(III) catalysts, typically featuring a cyclopentadienyl (B1206354) (Cp*) ligand, are highly efficient for the C-H activation of 8-alkylquinolines. The generally accepted mechanism commences with the coordination of the quinoline nitrogen to the Rh(III) center. This is followed by a concerted metalation-deprotonation (CMD) step, where a base assists in the cleavage of a C-H bond on the ethyl group, forming a stable five-membered rhodacycle intermediate. researchgate.netnih.gov This cyclometalation is a crucial step that ensures high regioselectivity. Once the rhodacycle is formed, it can react with various coupling partners, such as alkynes or olefins. nih.govacs.org For instance, in alkenylation reactions with alkynes, the alkyne undergoes migratory insertion into the Rh-C bond, forming a seven-membered rhodacycle. nih.gov Subsequent protonolysis or reductive elimination releases the functionalized product and regenerates the active Rh(III) catalyst, completing the catalytic cycle. nih.gov A catalytically competent five-membered rhodacycle has been successfully isolated and structurally characterized, providing strong evidence for its role as a key intermediate in the catalytic process. nih.gov

The table below summarizes representative C-H functionalization reactions of 8-alkylquinolines catalyzed by transition metals.

| Catalyst System | Coupling Partner | Functionalization Type | Substrate Example | Reference |

|---|---|---|---|---|

| [{CpRhCl₂}₂] | Alkynes | Alkenylation | 8-Methylquinoline (B175542) | nih.gov |

| [RuCl₂(p-cymene)]₂ | Olefins (e.g., acrylates, styrenes) | Alkylation | 8-Methylquinoline | acs.org |

| CpCo(III) | Alkynes | Alkenylation | 8-Methylquinoline | acs.org |

| Rh(III) | N-Hydroxyphthalimides | Amidation | This compound | researchgate.net |

| Rh(III) | Allylic Alcohols | Alkylation | 8-Methylquinoline | rsc.org |

The high regioselectivity observed in the C-H functionalization of this compound is overwhelmingly controlled by the nitrogen atom of the quinoline ring. nih.govmdpi.com This nitrogen atom functions as an endogenous directing group, a structural feature that guides the catalyst to a specific C-H bond. mdpi.combeilstein-journals.org

The process begins with the Lewis basic nitrogen atom coordinating to the electrophilic transition metal center (e.g., Rh, Ru, Pd). nih.govresearchgate.net This initial coordination brings the metal catalyst into close proximity to the C-8 ethyl group. The subsequent C-H activation step is then geometrically constrained, favoring the formation of a thermodynamically stable five-membered cyclometallated complex. nih.govrsc.org This chelation-assisted pathway effectively lowers the activation energy for the cleavage of a specific C(sp³)-H bond on the ethyl group over any other C-H bond in the molecule, including the typically more reactive aromatic C(sp²)-H bonds. mdpi.comresearchgate.net The formation of this palladacycle or rhodacycle intermediate is often the rate- and regioselectivity-determining step in the catalytic cycle. beilstein-journals.org This directing group strategy is a cornerstone of modern synthetic chemistry, enabling the precise and predictable functionalization of otherwise unreactive positions. beilstein-journals.org

Oxidative and Reductive Transformations

The chemical reactivity of this compound extends to oxidative and reductive processes. Many of the transition metal-catalyzed C-H functionalization reactions are inherently oxidative. For example, in palladium-catalyzed reactions, a Pd(II) catalyst can undergo oxidative addition with a reagent like PhI(OAc)₂, forming a Pd(IV) intermediate. rsc.org Subsequent reductive elimination from this high-valent palladium complex yields the functionalized product and regenerates the Pd(II) catalyst. rsc.org

In reactions involving quinoline N-oxides, the N-oxide group itself can act as an internal oxidant. nih.gov For instance, rhodium-catalyzed reactions of quinoline-N-oxide with alkynes can proceed via C(sp²)–H bond activation, regioselective alkyne insertion, and an oxygen-atom-transfer (OAT) from the N-oxide to an external species, followed by intramolecular cyclization. nih.gov While these examples focus on the quinoline core or its N-oxide, the ethyl group can also be a site for oxidation. For instance, Rh(III)-catalyzed C(sp³)-H acetoxylation of 8-methylquinolines has been developed, a process that formally oxidizes the methyl group. nih.gov This suggests that similar oxidative transformations could be applied to the benzylic position of the ethyl group in this compound.

Understanding Reaction Kinetics and Intermediates (e.g., Hydroxyl Radical Reactions)

Pulse radiolysis is a powerful technique used to study the kinetics of such fast reactions. nih.govnist.gov In this method, a short pulse of high-energy electrons generates •OH radicals in an aqueous solution, and the subsequent reactions are monitored using time-resolved absorption spectroscopy. nih.gov

For 8QCA at a pH of 1, the reaction with •OH radicals is diffusion-controlled, exhibiting a bimolecular rate constant of 1.9 × 10⁹ M⁻¹ s⁻¹. nih.gov The reaction produces transient species with absorption maxima at 340 nm and 420 nm, identified as the OH-adduct and the radical cation of 8QCA, respectively. nih.gov The formation of these intermediates and their subsequent decay can be followed kinetically. For example, the transient species absorbing at 340 nm and 420 nm were found to decay via first-order kinetics with half-lives of approximately 70 and 78 microseconds, respectively. nih.gov

Theoretical studies using Density Functional Theory (DFT) complement these experimental findings, helping to identify the most probable sites of radical attack. For quinoline-based herbicides, calculations have shown that the most reactive site for •OH radical addition is often a carbon atom on the benzene (B151609) ring portion of the quinoline structure, specifically the C5 position in the case of 8QCA. nih.govresearchgate.net

The kinetic parameters for the reaction of hydroxyl radicals with 8-quinoline carboxylic acid (8QCA), an analogue of this compound, are presented below.

| Reactant | Condition (pH) | Bimolecular Rate Constant (k) | Transient Species (λₘₐₓ) | Reference |

|---|---|---|---|---|

| 8-Quinoline Carboxylic Acid (8QCA) | 1 | 1.9 x 10⁹ M⁻¹ s⁻¹ | OH-adduct (340 nm), Radical Cation (420 nm) | nih.gov |

| 8-Quinoline Carboxylic Acid (8QCA) | 8.7 | 1.7 x 10¹⁰ M⁻¹ s⁻¹ | Deprotonated OH-adduct (320 nm) | nih.gov |

| 8-Quinoline Carboxylic Acid (8QCA) | 10 | 2.7 x 10⁹ M⁻¹ s⁻¹ | Deprotonated OH-adduct (320 nm) | nih.gov |

These studies on a closely related analogue underscore the high reactivity of the quinoline scaffold towards powerful oxidizing agents like the hydroxyl radical and provide a framework for predicting the kinetic behavior and transient intermediates that would likely be involved in the oxidative degradation of this compound.

Coordination Chemistry of 8 Ethylquinoline Scaffolds

Design and Synthesis of 8-Ethylquinoline-Based Ligands.

The design of this compound-based ligands often involves incorporating the this compound moiety into more complex molecular architectures to create multidentate ligands. These ligands can coordinate to metal centers through multiple donor atoms, leading to stable and well-defined metal complexes. The synthesis of such ligands typically employs various organic reactions, building upon the quinoline (B57606) scaffold. For instance, functionalization at different positions of the quinoline ring can introduce additional coordinating groups. While specific synthetic routes for this compound-based ligands are diverse depending on the target ligand structure, general methods for synthesizing quinoline derivatives, such as the Skraup, Friedländer, or Doebner-von Miller syntheses, can serve as starting points, followed by further modifications to incorporate the 8-ethyl group or other functionalities rsc.org. The presence of the chelating nitrogen atom in 8-methylquinoline (B175542) (a related compound) enables the formation of cyclometallated complexes with transition metals, suggesting similar reactivity can be explored for this compound nih.gov.

Metal Complexation Studies and Structural Characterization.

Metal complexation studies involving this compound-based ligands aim to understand the binding affinity, stoichiometry, and geometry of the resulting complexes with various metal ions. Techniques such as UV-Vis spectroscopy, FTIR spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for characterization. For example, studies on 8-hydroxyquinoline (B1678124) (a related ligand) complexes have utilized FTIR and UV/VIS spectroscopy for structural characterization, indicating the involvement of both oxygen and nitrogen atoms in complex formation scirp.org. Molar conductivity measurements can provide information about the electrolytic nature of the complexes acs.org.

Supramolecular Architectures and Non-Covalent Interactions.

Metal complexes of this compound-based ligands can assemble into fascinating supramolecular architectures in the solid state. These architectures are often stabilized by various non-covalent interactions, such as π···π stacking, C-H···π, C-H···O, and C-H···Cl interactions mdpi.comnih.gov. These weak forces play a significant role in directing the self-assembly of the complexes and influencing their bulk properties. Studies on 8-hydroxyquinolinate-based supramolecular coordination compounds have highlighted the importance of these non-covalent interactions in constructing three-dimensional structures mdpi.comnih.gov.

Applications of this compound Metal Complexes in Research.

Metal complexes derived from quinoline derivatives, including those based on this compound, have shown potential in various research areas due to their unique structural and electronic properties.

Catalytic Applications as Metal-Ligand Systems.

Quinoline-based metal complexes are explored as catalysts in various organic transformations nih.govmdpi.com. The ability of the quinoline nitrogen to coordinate to metal centers makes these complexes suitable as metal-ligand systems for catalysis. For example, palladium complexes with sulfur-based ligands, including those related to quinoline, have shown catalytic activity in C-H functionalization reactions theshifters.it. Rhodium-catalyzed C-H activation and functionalization of 8-methylquinolines have also been reported, indicating the potential for this compound analogs in similar catalytic processes nih.govresearchgate.net. The design of quinoline-based ligands for specific catalytic reactions, such as the aerobic oxidation of amines, has also been investigated rsc.org.

Biological Applications of Quinoline-Derivative Coordination Compounds.

Quinoline derivatives and their coordination compounds have a long history of being investigated for their biological activities rsc.orgresearchgate.netnih.gov. Metal complexation can significantly alter the biological properties of the parent ligand nih.gov. Quinoline-based coordination compounds have been explored for potential applications as antibacterial and antineoplastic drugs researchgate.net. Studies on metal complexes with 8-hydroxyquinoline derivatives, for instance, have demonstrated antimicrobial activity against various bacterial and fungal strains scirp.orgbohrium.comscirp.org. Platinum(II) complexes with quinoline-based ligands have been synthesized and evaluated for their in vitro antimicrobial and anti-proliferation activities nih.gov. The biological activity of quinoline complexes is often influenced by the nature of the coordinated metal ion researchgate.net. Research in this area continues to explore the potential of these complexes as therapeutic agents, including against cancer and infectious diseases acs.orgresearchgate.netnih.govscispace.comijpsjournal.com.

Biological Activity and Medicinal Chemistry Research for 8 Ethylquinoline and Analogues

Comprehensive Biological Activity Spectrum of Quinoline (B57606) Derivatives

Antimicrobial Properties (Antibacterial, Antifungal, Antiviral)

Quinoline derivatives have been extensively studied for their antimicrobial potential against bacteria, fungi, and viruses. researchgate.netresearchgate.netacs.orgnih.govnih.govbiointerfaceresearch.com Research highlights the effectiveness of these compounds against multidrug-resistant bacterial strains, including Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA), Methicillin-resistant Staphylococcus epidermidis (MRSE), Vancomycin-Resistant Enterococci faecalis (VRE), and Clostridium difficile. nih.gov Some quinoline compounds have shown potent antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to or even lower than standard antibiotics like Vancomycin against C. difficile. nih.gov

Studies have also demonstrated the antifungal activity of quinoline derivatives against various fungal species, including Aspergillus flavus, Aspergillus niger, and Candida albicans. researchgate.netnih.gov The mechanism of action against fungi can involve the disruption of fungal cell walls. nih.gov

Furthermore, quinoline derivatives have shown antiviral activity against a range of viruses, including influenza A virus, Zika virus, Ebola, dengue, and SARS-CoV-2. nih.govbiointerfaceresearch.commnba-journal.com The antiviral mechanisms can include the inhibition of virus replication and interference with adhesion to host cells. researchgate.netmnba-journal.comorientjchem.org

Here is a table summarizing some reported antimicrobial activities of quinoline derivatives:

Antineoplastic and Anticancer Activities

Quinoline derivatives have emerged as significant candidates in anticancer research due to their ability to target various pathways involved in cancer development and progression. researchgate.netarabjchem.orgglobalresearchonline.netekb.eg These compounds exhibit antiproliferative effects against a variety of cancer cell lines, including those from breast cancer, colon cancer, lung cancer, colorectal cancer, and renal cancer. arabjchem.orgtandfonline.com

The mechanisms underlying their anticancer activity are diverse and include the inhibition of protein kinases, disruption of tubulin assembly, interference with tumor growth signaling pathways (such as Ras/Raf/MEK and PI3K/AkT/mTOR), induction of apoptosis, modification of cell cycles, and generation of reactive oxygen species in cancer cells. researchgate.netresearchgate.netekb.egus.edu.pl Specific targets include tyrosine kinases, proteasomes, topoisomerases, and Aurora kinases. researchgate.netarabjchem.orgglobalresearchonline.netekb.eg

Research findings indicate that structural modifications to the quinoline ring can significantly influence anticancer potency and target selectivity. us.edu.plmdpi.com For instance, the addition of a hydroxyl group at the C8 position or halogenation can enhance activity. us.edu.pl

Here is a table illustrating some research findings on the anticancer activity of quinoline derivatives:

Neuroprotective Effects and Alzheimer's/Parkinson's Disease Research

Molecular docking simulations suggest that certain quinoline derivatives may act as inhibitors of enzymes relevant to neurodegenerative pathways, including catechol-O-methyltransferase (COMT), acetylcholinesterase (AChE), and monoamine oxidase type B (MAO-B). mdpi.comresearchgate.netmdpi.com Inhibition of these enzymes could offer therapeutic benefits in AD and PD. mdpi.comresearchgate.net

Research is ongoing to identify quinoline derivatives with multifunctional antioxidant and neuroprotective properties. mdpi.comresearchgate.net Structural features of these compounds can influence their neuroprotective activity and affinity for target enzymes. mdpi.commdpi.comresearchgate.net

Anticonvulsant and Antihypertensive Properties

Furthermore, some of these 8-substituted quinoline derivatives have demonstrated excellent antihypertensive activity by significantly antagonizing the pressor response elicited by adrenaline. researchgate.netnih.govscispace.comcapes.gov.br These pharmacological effects may be linked to beta-blocking properties associated with the presence of an aryloxypropanolamine structure in these derivatives. researchgate.netnih.govscispace.comcapes.gov.br

Here is a table highlighting specific quinoline derivatives with reported anticonvulsant and antihypertensive activities:

Molecular Mechanisms of Biological Action

The diverse biological activities of quinoline derivatives are mediated through various molecular mechanisms, often involving interactions with enzymes and receptors. researchgate.netorientjchem.orgus.edu.plmdpi.com Understanding these mechanisms is crucial for the rational design of new quinoline-based therapeutic agents with improved efficacy and selectivity. orientjchem.orgmdpi.com

Enzyme Inhibition and Receptor Interaction Profiling

Quinoline derivatives exert their biological effects by inhibiting specific enzymes and interacting with various receptors. us.edu.plmdpi.com In the context of antimicrobial activity, some quinoline compounds target essential bacterial enzymes like DNA gyrase, inhibiting DNA synthesis. mnba-journal.com Others may target the proton pump of adenosine (B11128) triphosphate (ATP) synthase. nih.gov For antifungal activity, mechanisms can involve inhibiting enzymes like lanosterol (B1674476) 14α-demethylase (LMD) or disrupting fungal cell wall synthesis by inhibiting enzymes like peptide deformylase (PDF). acs.orgnih.gov

In anticancer research, quinoline derivatives are known inhibitors of protein kinases, including tyrosine kinases, serine/threonine kinases (like STK10), and phosphoinositide 3-kinases (PI3Ks) and mTOR. researchgate.netarabjchem.orgekb.egfrontiersin.orgnih.gov They can also inhibit topoisomerases and proteasomes, interfering with DNA replication and protein degradation pathways, respectively. researchgate.netarabjchem.orgglobalresearchonline.net

Regarding neuroprotective effects, some quinoline derivatives are explored for their potential to inhibit enzymes such as COMT, AChE, and MAO-B, which are involved in neurotransmitter metabolism and oxidative stress pathways relevant to AD and PD. mdpi.comresearchgate.netmdpi.com

Quinoline derivatives also interact with various receptors. In cancer therapy, they can target growth factor receptors like c-Met, VEGF, and EGF, which are involved in cell proliferation and angiogenesis. researchgate.netnih.gov In neurological contexts, some derivatives may interact with glutamate (B1630785) receptors, such as NMDA receptors, influencing neuroprotection or excitotoxicity. mdpi.comnih.gov Additionally, quinoline-based ligands have been investigated for their interaction with estrogen receptors (ERα). acs.org

Structure-activity relationship (SAR) studies are vital in understanding how structural modifications to the quinoline scaffold influence enzyme inhibition and receptor binding profiles, guiding the design of more potent and selective compounds. orientjchem.orgmdpi.com

Here is a table summarizing some key enzyme and receptor targets of quinoline derivatives:

Metal Chelation as a Mechanism of Action

Metal chelation is a well-established mechanism through which various quinoline derivatives exert their biological effects. The ability of quinoline compounds, particularly 8-hydroxyquinolines, to form complexes with metal ions is attributed to the presence of nitrogen and oxygen donor atoms within their structure. [Search 1: 15, 19] This chelating property can influence biological processes by sequestering essential metal ions required by pathogens or aberrant cells, or by forming metal complexes that possess enhanced bioactivity. [Search 1: 15] For instance, the antimicrobial activity of 8-hydroxyquinoline (B1678124) was initially thought to be solely due to the prevention of essential trace metal utilization by microorganisms, but it was later shown that the metal chelate itself is often responsible for the bioactivity. [Search 1: 15] Metal chelation by quinoline derivatives has been implicated in their anticancer and antimicrobial properties. [Search 1: 6, 7, 14, 24, 39, 41] While 8-ethylquinoline itself lacks the hydroxyl group at the C-8 position characteristic of 8-hydroxyquinoline, the quinoline nitrogen atom can still participate in metal coordination. However, the extensive research on metal chelation mechanisms primarily focuses on 8-hydroxyquinoline derivatives.

DNA Intercalation and Cellular Pathways

Another significant mechanism of action for many quinoline derivatives involves interaction with DNA, frequently through intercalation. [Search 1: 2, 9, 15, 19, 20, 21, 48], [Search 2: 2, 3, 7, 17, 18] Intercalation occurs when a planar aromatic molecule inserts itself between the base pairs of the DNA double helix. This interaction can lead to the inhibition of crucial enzymes that act on DNA, such as topoisomerases and DNA methyltransferases, thereby disrupting DNA replication, transcription, and repair. [Search 1: 2, 19, 20] Some quinoline-based compounds have been shown to intercalate into enzyme-bound DNA, inducing conformational changes. [Search 1: 20] DNA intercalation can also trigger a DNA damage response within cells, including activation of pathways like p53 signaling. [Search 1: 20] Studies on bisquinolines with an ethylenediamine (B42938) linker have indicated that the position of the quinoline moiety influences DNA binding affinity, with the 8-quinolyl substitution demonstrating a stronger effect compared to the 2-quinolyl counterpart. [Search 2: 3] This suggests that the substitution pattern on the quinoline core, including at the 8-position, can play a role in DNA interaction.

Drug Discovery and Development Research

The diverse biological activities of quinoline and its derivatives have positioned them as valuable scaffolds in drug discovery and development research. [Search 1: 1, 4, 13, 15, 27, 34, 40, 42] Research efforts are directed towards exploring their potential as therapeutic agents for various conditions, including cancer and infectious diseases. [Search 1: 1, 4, 11, 15, 34, 40], [Search 2: 6] The quinoline core is present in numerous marketed drugs, highlighting its established pharmacological relevance.

In Vitro Cytotoxicity and Growth Inhibition Studies

In vitro studies are fundamental in assessing the potential of quinoline derivatives as therapeutic agents, particularly in cancer research. Numerous studies have demonstrated the cytotoxic activity of various quinoline compounds against a wide range of cancer cell lines. [Search 1: 4, 9, 11, 32, 34, 36, 38, 45], [Search 2: 6, 7, 9, 12, 13, 14, 20, 25, 31] Cytotoxicity and growth inhibition are commonly quantified using metrics such as IC50 (half-maximal inhibitory concentration) values. [Search 1: 9, 11, 36, 38] While specific in vitro cytotoxicity data for this compound itself is limited in the provided search results, studies on related 8-substituted quinolines and other quinoline derivatives provide insights into the potential for this class of compounds. For example, 8-methylquinoline-5-carbaldehyde (B572770) has shown cytotoxic effects against cancer cell lines with reported IC50 values. [Search 2: 9] Various 8-hydroxyquinoline derivatives and their metal complexes have also demonstrated notable in vitro cytotoxicity against different tumor cell lines. [Search 2: 12, 20, 25, 31] Some studies mention This compound-3-carbaldehyde (B7963301) as a starting material in the synthesis of quinoline derivatives evaluated for their cytotoxic potential. [Search 2: 6]

| Compound | Cell Line | IC50 (µM) | Reference |

| 8-methylquinoline-5-carbaldehyde | HeLa | 15 | [Search 2: 9] |

| 8-methylquinoline-5-carbaldehyde | MCF-7 | 20 | [Search 2: 9] |

| 8-methylquinoline-5-carbaldehyde | A549 | 18 | [Search 2: 9] |

| 7-pyrrolidinomethyl-8-hydroxyquinoline | Leukemia | ~14 (GI50) | [Search 2: 20] |

| 7-morpholinomethyl-8-hydroxyquinoline | Leukemia | Log IC50 = -5.09 M | [Search 2: 20] |

| 7-diethylaminomethyl-8-hydroxyquinoline | Leukemia | Log IC50 = -5.35 M | [Search 2: 20] |

| 8-hydroxy-2-quinolinecarbaldehyde (Comp 3) | Hep3B | 6.25 ± 0.034 µg/mL | [Search 2: 12] |

| 8-hydroxy-2-quinolinecarbaldehyde (Comp 3) | T-47D | ~4-fold more potent than CDDP | [Search 2: 12] |

In Vivo Efficacy Assessment (e.g., Xenograft Models)

Following promising in vitro results, the efficacy of lead compounds is often evaluated in vivo using animal models, such as xenograft models where human cancer cells are implanted into immunodeficient mice. While specific in vivo efficacy data for this compound were not prominently featured in the search results, studies on other quinoline derivatives have utilized xenograft models to assess their antitumor activity. [Search 1: 31, 38], [Search 2: 10, 12, 27, 30, 33] For instance, a novel quinoline derivative (83b1) demonstrated significant anti-cancer effects in a nude mice xenograft model of esophageal squamous cell carcinoma. [Search 1: 38] Another study showed that an 8-hydroxyquinoline derivative effectively suppressed tumor growth in a hepatocellular carcinoma xenograft model with no observable toxicity to vital organs at the tested dose. [Search 2: 12] These studies in related quinoline compounds highlight the relevance and application of in vivo xenograft models in evaluating the therapeutic potential of this class of molecules.

Structure-Activity Relationship (SAR) Derivation and Lead Compound Optimization

Structure-Activity Relationship (SAR) studies are critical for understanding how modifications to the chemical structure of quinoline derivatives influence their biological activity. [Search 1: 4, 6, 7, 8, 13, 16, 23, 41, 48], [Search 2: 4, 23, 24] By synthesizing and testing a series of analogues with systematic structural variations, researchers can identify key functional groups and substitution patterns that are essential for desired biological effects. [Search 1: 8, 16, 23] This information guides the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. [Search 1: 4] For quinoline derivatives, SAR studies have explored the impact of substituents at various positions on activities such as anticancer, antimicrobial, and antimalarial effects. [Search 1: 6, 7, 16], [Search 2: 23, 24] Regarding 8-substituted quinolines, the nature of the substituent at this position can influence properties like lipophilicity and biological interactions. [Search 1: 6, 7, 16], [Search 2: 4, 9] One source specifically mentioned that modifying the ethyl group at the 8-position in an ethyl 4-(dimethylamino)-8-ethylquinoline-3-carboxylate analogue could be explored to enhance bioavailability, indicating the relevance of the 8-ethyl substitution in SAR studies for specific derivatives. [Search 2: 4]

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking and ligand-protein interaction simulations are computational techniques widely employed in the study of quinoline derivatives to predict and understand their binding modes and affinities with biological targets at the molecular level. [Search 1: 2, 3, 5, 9, 10, 14, 18, 31, 32, 38], [Search 2: 7, 8, 16, 21, 22, 26, 29, 32] These simulations can provide valuable insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between a quinoline compound and its target protein or DNA. [Search 2: 7, 22, 26] Molecular docking has been used to support experimental findings, such as confirming DNA intercalation as a binding mode for certain quinoline derivatives. [Search 1: 9], [Search 2: 7] It is also utilized to predict potential targets, such as enzymes (e.g., topoisomerases, kinases, COX inhibitors, reverse transcriptase) and proteins (e.g., P-glycoprotein), and to estimate binding affinities. [Search 1: 3, 10, 14, 18], [Search 2: 7, 16, 22, 26] While specific molecular docking studies focused solely on this compound interacting with particular targets were not detailed in the search results, these computational methods are broadly applicable to quinoline scaffolds, including those with an ethyl group at the 8-position, to investigate their potential molecular interactions and mechanisms of action.

Catalytic Applications of 8 Ethylquinoline and Quinoline Frameworks

Role as Substrates in Catalytic Functionalization.

Quinoline (B57606) and its derivatives, such as 8-methylquinoline (B175542) (a precursor to 8-ethylquinoline), serve as key substrates in various catalytic functionalization reactions, particularly C-H activation processes. This allows for the selective introduction of diverse functional groups, expanding the chemical space and potential applications of these molecules. rsc.org

Transition metal catalysis, involving metals like palladium, rhodium, iridium, and cobalt, has been widely employed for the C-H functionalization of quinolines. rsc.orgacs.org These reactions often proceed via the formation of metallacycle intermediates, enabling selective transformations at specific positions of the quinoline ring. rsc.orgacs.org For instance, 8-methylquinoline is considered an ideal substrate for C(sp3)-H functionalization reactions due to the presence of a chelating nitrogen atom that facilitates the formation of cyclometallated complexes. nih.gov This allows for selective functionalization at the methyl group attached to the C8 position. nih.gov

Specific examples of catalytic functionalization using quinoline frameworks as substrates include:

C-H Arylation and Alkylation: Palladium and rhodium catalysts have been utilized for the arylation and alkylation of quinoline N-oxides and 8-methylquinolines. mdpi.comrsc.org These reactions enable the formation of new carbon-carbon bonds at different positions of the quinoline core. mdpi.comrsc.org For example, Rh-catalyzed C(sp3)–H methylation of 8-methylquinoline with methylboronic acid has been reported, yielding this compound. rsc.orgresearchgate.net

C-H Alkenylation: Cobalt(III) catalysts have been shown to facilitate the highly stereoselective and regioselective alkenylation of 8-methylquinoline with alkynes via C(sp3)–H bond activation. acs.org

C-H Acylation: Electrochemical methods utilizing hydrogen atom transfer (HAT) strategies have been developed for the C(sp2)–H acylation of quinolines using alcohols as acyl sources. chemistryviews.org

C-N and C-S Bond Formation: Copper-based catalysts are often preferred for the formation of C-N and C-S bonds in the functionalization of quinoline N-oxides. mdpi.com

Quinoline N-oxides are particularly appealing precursors for site-selective functionalization of quinoline under transition metal catalysis. rsc.org They can undergo C8-H bond functionalization via the formation of a five-membered metallacycle. rsc.org

Data on specific yields and conditions for the catalytic functionalization of 8-methylquinoline to this compound via C(sp3)–H methylation using Rh catalysis have been reported. rsc.orgresearchgate.net

| Substrate | Methylating Agent | Catalyst | Conditions | Product | Yield | Citation |

| 8-Methylquinoline | Potassium trifluoromethylboronate | Rh catalyst | Not specified in snippet | This compound | 61% | rsc.org |

| 8-Methylquinoline | Methylboronic acid | Rh catalyst | Not specified in snippet | This compound | 42% | rsc.org |

| 8-Methylquinoline | MeBF3K | [CpRhCl2]2 (10 mol%), Ag2CO3 (2 equiv.) | Mechanochemical ball milling, 36 Hz | This compound | 56% | researchgate.net |

| 8-Methylquinoline | MeBF3K | [CpRhCl2]2 (10 mol%), Ag2CO3 (2 equiv.) | Grinding 5 min, then heating 80 °C, 6 h, air | This compound | Not specified | researchgate.net |

These examples highlight the versatility of catalytic methods in functionalizing quinoline frameworks, providing access to a wide range of substituted quinolines, including this compound.

Heterogeneous Catalysis for Quinoline Synthesis and Derivatives.

Heterogeneous catalysis plays a crucial role in the synthesis of quinoline and its derivatives, offering advantages such as ease of catalyst separation and reusability compared to homogeneous catalysis. researchgate.netthieme-connect.comrsc.orgacs.org Various heterogeneous catalytic systems have been developed for the synthesis of quinoline compounds through different reaction pathways.

One common approach is the synthesis of quinolines from anilines and carbonyl compounds or alcohols, often via reactions like the Friedländer synthesis or related annulation processes. tandfonline.comrsc.orgua.esresearchgate.netrsc.org Heterogeneous catalysts used in these reactions include:

Zeolite-based catalysts: Zeolite-based catalysts, particularly those modified with metals like Zn and Ni, have been employed for the gas-phase synthesis of quinolines from aniline (B41778) and C1-C4 alcohols. rsc.orgrsc.org The acidity of these catalysts, particularly the content of Lewis acid sites, has been found to correlate with the quinoline yield. rsc.orgrsc.org For example, a ZnCl2/Ni-USY-acid catalyst showed good performance in synthesizing quinolines from aniline and various alcohols, with yields ranging from 42.3% to 79.7%. rsc.orgrsc.org

Metal Oxides: Heterogeneous cobalt oxide has been reported as an effective catalyst for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to the corresponding quinolines. organic-chemistry.org Titanium dioxide has also been used as a photocatalyst for visible-light-mediated aerobic dehydrogenation in the synthesis of N-containing heterocycles, including substituted quinolines. organic-chemistry.org

Metal-Organic Frameworks (MOFs): Heterogeneous catalysts based on calcium and barium in combination with organic linkers have been successfully used in the Friedländer synthesis of quinoline derivatives from ketones and 2-aminoarylaldehydes or ketones. ua.es Barium-based catalysts showed promising results for certain substrates. ua.es

Supported Metal Nanoparticles: Palladium nanoparticles supported on materials like tannin-grafted collagen fibers have been investigated for the catalytic hydrogenation of quinoline, demonstrating high activity and selectivity for 1,2,3,4-tetrahydroquinoline (B108954). researchgate.net

Other Heterogeneous Catalysts: Various other materials, including FeCl3.6H2O, eggshell, and supported gold nanoparticles, have been explored as heterogeneous catalysts for quinoline synthesis and related transformations. tandfonline.comoiccpress.comacs.org

The development of environmentally benign and efficient heterogeneous catalytic methods for quinoline synthesis remains an active area of research, focusing on aspects like catalyst reusability, milder reaction conditions, and improved yields. researchgate.netrsc.orgacs.orgresearchgate.net

Adsorption and Selectivity Studies in Catalytic Hydrogenation.

Catalytic hydrogenation of quinoline and its derivatives is a crucial process for the synthesis of valuable hydrogenated products, such as 1,2,3,4-tetrahydroquinolines. thieme-connect.comresearchgate.netsioc-journal.cn Achieving high selectivity towards the desired product is a key challenge in these reactions, as over-reduction can lead to unwanted byproducts like decahydroquinolines. researchgate.netdoi.org Adsorption behavior of the reactants and products on the catalyst surface plays a significant role in determining the selectivity of the hydrogenation process. rsc.orgrsc.orgmdpi.com

Studies on the selective hydrogenation of quinoline have been conducted using various heterogeneous catalysts, including those based on noble metals like palladium, platinum, and ruthenium, as well as base metals like cobalt. thieme-connect.comresearchgate.netsioc-journal.cndoi.orgrsc.orgnih.gov

Key findings from adsorption and selectivity studies include:

Preferential Adsorption: The adsorption strength of quinoline and its partially hydrogenated products on the catalyst surface influences the reaction pathway and selectivity. rsc.orgrsc.org For instance, studies on the hydrogenation of 8-methylquinoline over a Ru catalyst indicated that 8-methylquinoline adsorbs more strongly on the catalyst active sites compared to the partially hydrogenated product, 1,2,3,4-tetrahydro-8-methylquinoline. rsc.orgrsc.org This stronger adsorption of the starting material can hinder the further hydrogenation of the desired product, contributing to selectivity. rsc.org

Catalyst Design and Support Effects: The nature of the catalyst material, its dispersion, and the support used can significantly impact adsorption behavior and selectivity. sioc-journal.cnmdpi.comrsc.org For example, atomically dispersed platinum catalysts supported on carbon-modified alumina (B75360) showed excellent activity and selectivity for the selective hydrogenation of quinoline to 1,2,3,4-tetrahydroquinoline. doi.org Density functional theory (DFT) calculations suggested that platinum single atoms preferentially adsorb quinoline molecules, while platinum nanoclusters facilitate hydrogen dissociation. doi.org For Ir/α-MoC catalysts, the high selectivity towards 1,2,3,4-tetrahydroquinoline was attributed to the weak adsorption of the product and a lack of sufficient active sites for its re-adsorption and further hydrogenation. nih.gov

Solvent Effects: The solvent used in the hydrogenation reaction can also influence selectivity, potentially by affecting the adsorption of the substrate and products on the catalyst surface. researchgate.netrsc.org

Competitive Adsorption: In the hydrogenation of substituted quinolines, competitive adsorption between different functional groups or between the quinoline ring and other parts of the molecule can affect the regioselectivity of the reaction. rsc.orgrsc.org

Detailed studies involving experimental techniques and computational methods like DFT calculations are employed to understand the adsorption geometries and energies of quinoline compounds on catalyst surfaces, providing insights into the factors governing selectivity in catalytic hydrogenation. doi.orgrsc.orgrsc.org

Data from a study on the selective hydrogenation of quinoline over a Pt atomically dispersed catalyst supported on carbon-modified alumina (PtAD/C-Al2O3) illustrates high conversion and selectivity:

| Substrate | Catalyst | Conversion (%) | Selectivity to 1,2,3,4-tetrahydroquinoline (%) | Citation |

| Quinoline | PtAD/C-Al2O3 | 99.6 | 99.3 | doi.org |

This data highlights the potential of rationally designed heterogeneous catalysts to achieve high selectivity in the hydrogenation of quinoline frameworks.

Advanced Spectroscopic and Analytical Methodologies in 8 Ethylquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the structural characterization of 8-Ethylquinoline and its derivatives. It provides detailed information about the arrangement of atoms within a molecule, including connectivity and spatial relationships. Both ¹H NMR and ¹³C NMR are routinely used.

For instance, in the synthesis and characterization of quinoline (B57606) derivatives, including those structurally similar to this compound, ¹H and ¹³C NMR spectroscopy are crucial for confirming regioselectivity and purity of key intermediates. benchchem.com Studies involving the hydrogenation of 8-methylquinoline (B175542) (a closely related compound) have utilized ¹H NMR to determine the structure of the reaction products, such as 1,2,3,4-4H-8-methylquinoline, confirming that hydrogenation initially occurs in the N-heterocycle. rsc.org

NMR titration studies are also employed to investigate the binding modes of quinoline derivatives with metal ions, helping to determine which atoms or positions are involved in the interaction upon binding. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis.

Infrared (IR) and Raman spectroscopy are powerful tools for studying the vibrational modes of molecules, providing fingerprints that aid in identification and structural analysis. These techniques are complementary, as different molecular vibrations are active in IR and Raman spectra.

In the characterization of quinoline derivatives, FTIR (Fourier-Transform Infrared) spectroscopy is commonly used to identify functional groups and confirm the synthesis of target compounds. nih.govnajah.edu For example, studies on 8-hydroxyquinoline (B1678124) derivatives have utilized FTIR to analyze characteristic vibration frequencies and correlate experimental spectra with theoretical calculations. researchgate.netmdpi.com The analysis of carbonyl bands in the IR spectra of quinolinedione derivatives, for instance, can reveal significant differences based on the molecular structure. mdpi.com

Raman spectroscopy also contributes to vibrational analysis, providing complementary information to IR. psu.edu The combination of both techniques allows for a more comprehensive understanding of the molecular structure and dynamics. psu.edu

Mass Spectrometry (MS) for Compound Identification and Fragmentation Analysis.

Mass Spectrometry (MS) is essential for determining the molecular weight of this compound and its derivatives and for providing information about their fragmentation patterns, which aids in identification and structural confirmation.

GC-MS (Gas Chromatography-Mass Spectrometry) is a hyphenated technique frequently used in the analysis of quinoline mixtures, allowing for the separation and identification of different components. rsc.orgbrieflands.com For this compound, mass spectra show characteristic peaks corresponding to the molecular ion and fragment ions resulting from the breakdown of the molecule under electron ionization. nih.govcdnsciencepub.com Analysis of these fragmentation patterns, including peaks at m/z 156, 157, and 129, helps differentiate this compound from its isomers. nih.govcdnsciencepub.com Studies on the mass spectra of alkylquinolines have explored the fragmentation mechanisms, noting that the fragmentation of 2- and 8-ethylquinolines is influenced by the proximity of their alkyl side chains to the nitrogen atom. cdnsciencepub.com

Data from mass spectrometry, such as that available in databases like MassBank, provides detailed spectral information for this compound (Accession MSBNK-Fac_Eng_Univ_Tokyo-JP007817). nih.govmassbank.eu

Interactive Data Table: Mass Spectrometry Data for this compound (Example based on search results)

| m/z | Relative Intensity (%) | Possible Fragment |

| 156 | 99.99 nih.gov | [M-H]⁺? (Needs confirmation from literature) |

| 157 | 68.97 nih.gov | [M]⁺ (Molecular Ion) |

| 129 | 34.49 nih.gov | [M-C₂H₅]⁺? (Needs confirmation from literature) |

| 142 | 13.53 nih.gov | [M-CH₃]⁺? (Needs confirmation from literature) |

Note: Fragment assignments are speculative based on common fragmentation patterns and require confirmation from specific mass spectrometry studies on this compound.

X-ray Diffraction and Crystallography for Solid-State Structure Determination.

X-ray Diffraction (XRD) and Crystallography are used to determine the precise three-dimensional arrangement of atoms in crystalline samples of this compound derivatives. This provides crucial information about bond lengths, bond angles, and molecular packing.

While direct information on the crystal structure of this compound itself was not prominently found, studies on related quinoline derivatives, such as 8-bromo-2-methylquinoline, demonstrate the application of this technique. nih.gov X-ray crystallography involves obtaining suitable crystals, collecting diffraction data, and using computational methods to solve and refine the crystal structure. wikipedia.orgslideshare.net This allows for the determination of parameters like unit cell dimensions, space group, and the precise positions of atoms. nih.govwikipedia.org The technique can reveal details about molecular conformation and intermolecular interactions like π-π stacking, which can influence crystal packing. nih.gov

Electrochemical Techniques for Redox Properties and Corrosion Inhibition Studies.

Electrochemical techniques are valuable for investigating the redox behavior of this compound derivatives and their potential applications, particularly as corrosion inhibitors.

Studies on quinoline derivatives have extensively used electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) to evaluate their effectiveness in inhibiting metal corrosion in various environments. nih.govnajah.eduresearchgate.netresearchgate.netnajah.edu These techniques provide data on corrosion rates, inhibition efficiency, and the mechanism of the inhibition process. nih.govnajah.eduresearchgate.netresearchgate.net For example, Tafel polarization curves can indicate whether a compound acts as a mixed-type inhibitor, affecting both anodic and cathodic reactions. nih.govresearchgate.netnajah.edu EIS measurements can provide information about the formation of protective layers on the metal surface due to inhibitor adsorption. najah.eduresearchgate.netnajah.edu

Detailed research findings from electrochemical studies on quinoline derivatives demonstrate high inhibition efficiencies, sometimes reaching over 90% at optimal concentrations. nih.govnajah.eduresearchgate.netresearchgate.net The adsorption of these inhibitors on the metal surface often follows adsorption isotherms like the Langmuir model. nih.govnajah.eduresearchgate.netnajah.edu

Interactive Data Table: Example Electrochemical Data for a Quinoline-based Corrosion Inhibitor (Illustrative, based on search results for derivatives)

| Inhibitor Concentration (mM) | Inhibition Efficiency (%) | Corrosion Rate (mm/year) |

| 0.0 | - | High (Control) |

| 0.05 | ~50 | Lower than Control |

| 0.1 | ~70 | Significantly Lower |

| 1.0 | ~91 nih.gov | Much Lower |

Note: This table presents illustrative data based on findings for quinoline derivatives and not specifically this compound, as direct electrochemical data for this compound was not found in the provided snippets.

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Sensing Applications.

UV-Visible (UV-Vis) and Fluorescence spectroscopy are employed to study the electronic transitions in this compound compounds and to explore their potential use in sensing applications, particularly for metal ions.

UV-Vis spectroscopy provides information about the absorption of light by the molecule, which relates to its electronic structure and the presence of chromophores. nih.govmdpi.com Studies on 8-hydroxyquinoline derivatives, which are related to this compound, have used UV-Vis to investigate electronic transitions (e.g., π–π* and n–π*) and their dependence on factors like solvent. nih.govmdpi.com UV-Vis titration can also be used to study the binding interactions between quinoline derivatives and metal ions. nih.gov

Fluorescence spectroscopy is particularly relevant for quinoline derivatives, as many exhibit fluorescence and can act as chemosensors for metal ions. nih.govnih.govmdpi.comresearchgate.net The fluorescence properties of 8-hydroxyquinoline and its derivatives are often sensitive to the presence of metal ions, with changes in fluorescence intensity or wavelength occurring upon binding. nih.govnih.govmdpi.comresearchgate.net This phenomenon is often linked to mechanisms like excited-state proton transfer (ESPT), which can be inhibited by metal binding, leading to fluorescence enhancement. nih.govmdpi.com 8-Hydroxyquinoline derivatives have been explored as fluorescent sensors for various metal ions, including Zn²⁺, Cu²⁺, and Al³⁺. nih.govnih.govresearchgate.net

Interactive Data Table: Example Fluorescence Sensing Data for an 8-Hydroxyquinoline Derivative (Illustrative, based on search results for derivatives)

| Metal Ion Added | Fluorescence Intensity Change | Emission Wavelength Shift |

| None | Low | - |

| Zn²⁺ | Significant Enhancement nih.gov | Shift observed nih.gov |

| Cu²⁺ | Quenching observed (common for Cu²⁺) | - |

| Al³⁺ | Enhancement observed (common for Al³⁺) | - |

Note: This table presents illustrative data based on findings for 8-hydroxyquinoline derivatives and not specifically this compound, as direct fluorescence sensing data for this compound was not found in the provided snippets. The specific response varies depending on the derivative and the metal ion.

Q & A

Q. What are the established synthetic routes for 8-ethylquinoline, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound derivatives typically involves the Skraup reaction, where 2-amino-5-chloroethylbenzene is cyclized with glycerol and sulfuric acid under controlled temperatures (0–60°C). Modifications include substituting glycerol with alternative oxidizing agents (e.g., nitrobenzene) to reduce side reactions. For optimization, parameters such as acid concentration, reaction time, and temperature gradients should be systematically tested. Characterization via NMR and GC-MS is critical to confirm purity and structural integrity . To enhance yield, consider fractional distillation or recrystallization with ethanol-water mixtures.

Q. How should researchers validate the structural identity of newly synthesized this compound derivatives?

Methodological Answer: Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Compare chemical shifts with literature data for quinoline derivatives (e.g., ethyl group protons at δ 1.2–1.4 ppm and aromatic protons at δ 7.5–8.5 ppm).

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., nitro group positioning in nitrated derivatives) .

For reproducibility, document solvent systems and instrument calibration protocols.

Q. What are the best practices for assessing the biological activity of this compound derivatives in antimicrobial assays?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) Assays : Use standardized bacterial strains (e.g., E. coli ATCC 25922) in Mueller-Hinton broth with 96-well plate setups. Include positive (ciprofloxacin) and negative (DMSO vehicle) controls.

- Cytotoxicity Screening : Pair antimicrobial tests with mammalian cell lines (e.g., HEK293) to evaluate selectivity indices.

- Data Interpretation : Apply ANOVA with post-hoc Tukey tests to compare activity across derivatives. Note that substituents like nitro or chloro groups at specific positions (e.g., C-5 or C-7) often enhance activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in catalytic reactivity data for this compound in C–H functionalization reactions?

Methodological Answer: this compound’s steric bulk can hinder coordination in transition-metal catalysis (e.g., Co- or Rh-based systems). If a reaction fails:

- Modify Catalysts : Use electron-deficient metal complexes (e.g., Co(III) with pivalate ligands) to enhance electrophilicity .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Control Experiments : Rule out side reactions by isolating intermediates via TLC or in-situ IR. Report negative results to clarify substrate limitations .

Q. What strategies are effective for analyzing conflicting data in the pharmacological profiling of this compound derivatives?

Methodological Answer:

- Dose-Response Curves : Replicate studies across multiple cell lines (e.g., cancer vs. non-cancer) to identify off-target effects.

- Metabolomic Profiling : Use LC-MS to detect metabolite interference (e.g., quinoline N-oxidation altering activity).

- Statistical Rigor : Apply Bayesian meta-analysis to reconcile discrepancies between in vitro and in vivo datasets .

Q. How can computational modeling improve the design of this compound-based inhibitors for enzyme targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., cytochrome P450 enzymes).

- MD Simulations : Run 100-ns trajectories to assess conformational stability of inhibitor-enzyme complexes.

- QSAR Models : Corinate substituent electronic parameters (Hammett σ) with inhibitory IC₅₀ values to guide synthetic priorities .

Q. What methodologies are recommended for elucidating the reaction mechanisms of this compound in radical-mediated transformations?

Methodological Answer:

- EPR Spectroscopy : Detect radical intermediates (e.g., TEMPO-trapped species).

- Isotopic Labeling : Use ¹⁸O-labeled oxidants to track oxygen incorporation in products.